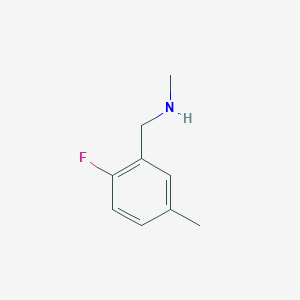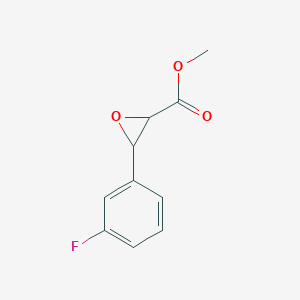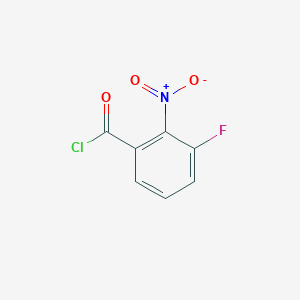![molecular formula C11H11BrN2 B1394147 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine CAS No. 1196037-58-7](/img/structure/B1394147.png)
7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 7-Br-THCPI and its derivatives involves the use of anilines and 3-chlorocyclopentaene. This leads to the creation of N-acetyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles with varied substituents like bromo, phenylethynyl, azido, nitro, and dinitro. These derivatives display unique NMR spectrum characteristics.Molecular Structure Analysis
The molecular structure of 7-Br-THCPI is composed of a cyclopenta[b]indol-2-amine core with a bromine substituent attached to the nitrogen atom. The molecular weight is 236.11 .Chemical Reactions Analysis
The compound and its analogs play a crucial role in understanding complex chemical reaction pathways and mechanisms. For instance, the acid-catalyzed formation of C–C and C–S bonds via excited state proton transfer has been explored using 7-bromo-2-naphthol, a related compound.Physical And Chemical Properties Analysis
7-Br-THCPI is a solid compound . Its molecular weight is 236.11 , and its SMILES string is BrC1=CC=C2C(C(CCC3)=C3N2)=C1 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivative Formation
7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine and its derivatives are utilized in the synthesis of various chemical compounds. The chemical derivatives have been synthesized from anilines and 3-chlorocyclopentaene, leading to the creation of N-acetyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles with varied substituents like bromo, phenylethynyl, azido, nitro, and dinitro. These derivatives displayed unique NMR spectrum characteristics, with N-acetyl-7-nitro-1,3a,4,8b-tetrahydrocyclopenta[b]indoles showing no signal doubling typical of other 7-substituted derivatives, indicating their chemical uniqueness and potential for further applications in research and industry (Skladchikov, Fatykhov, & Gataullin, 2014).
Chemical Reaction Pathways and Mechanisms
The compound and its analogs play a crucial role in understanding complex chemical reaction pathways and mechanisms. For instance, the acid-catalyzed formation of C–C and C–S bonds via excited state proton transfer has been explored using 7-bromo-2-naphthol, a related compound. This process is significant in organic synthesis for the preparation of benzyl sulfides and polycyclic amines through acid-catalyzed condensation. Such insights are invaluable in the field of organic chemistry, offering pathways to synthesize a broad range of complex molecules (Strada, Fredditori, Zanoni, & Protti, 2019).
Advanced Organic Synthesis
The compound has been instrumental in advancing organic synthesis techniques. For instance, a novel Fischer pseudo-benzylic decarboxylation approach was developed to access the 1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl system. This approach demonstrated that substituents at the 3- and 7-positions can serve as synthetic handles for further functionalization, showcasing the compound's versatility in organic synthesis and its potential as a building block for more complex chemical structures (Montalban et al., 2015).
Complex Molecular Structure Formation
The compound is also a key player in the formation of complex molecular structures. For instance, regioselective C(sp2)-H dual functionalization of indoles has been developed to provide 2-bis(sulfonyl)amino-3-bromo-indoles under metal-free conditions. Such advancements highlight the compound's role in facilitating complex molecular transformations and its potential in synthesizing novel molecules with specific functional groups (Moriyama, Ishida, & Togo, 2015).
Safety And Hazards
When handling 7-Br-THCPI, it is recommended to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It is also important to ensure adequate ventilation and remove all sources of ignition .
Propiedades
IUPAC Name |
7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c12-6-1-2-10-8(3-6)9-4-7(13)5-11(9)14-10/h1-3,7,14H,4-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCGBQRFXMHIPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C3=C(N2)C=CC(=C3)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676455 | |
| Record name | 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine | |
CAS RN |
1196037-58-7 | |
| Record name | 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



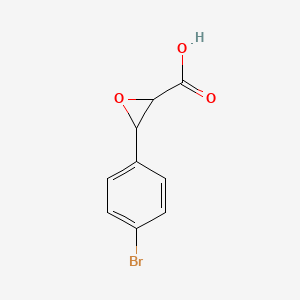
![2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide](/img/structure/B1394067.png)
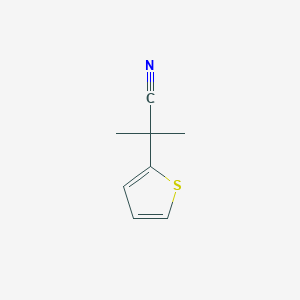
![6-Oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1394069.png)
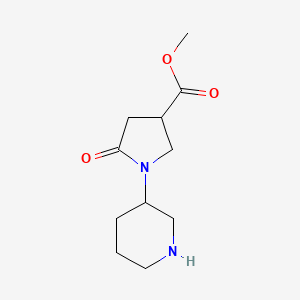
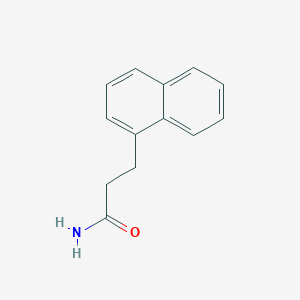

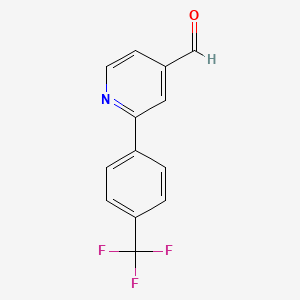
![N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine](/img/structure/B1394077.png)
![N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine](/img/structure/B1394078.png)
